5-bromo-2-butoxy-N-methylbenzamide

Description

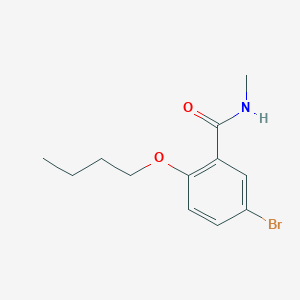

5-Bromo-2-butoxy-N-methylbenzamide is a synthetic benzamide derivative characterized by a bromine atom at the 5-position of the benzene ring, a butoxy group (-OCH₂CH₂CH₂CH₃) at the 2-position, and a methyl group attached to the benzamide nitrogen. Benzamide derivatives are widely studied for their bioactivity, often targeting proteins such as kinases or G protein-coupled receptors (GPCRs). The bromine atom may enhance electrophilic reactivity or serve as a halogen bond donor, while the butoxy group contributes to lipophilicity, influencing membrane permeability and pharmacokinetics.

Properties

Molecular Formula |

C12H16BrNO2 |

|---|---|

Molecular Weight |

286.16g/mol |

IUPAC Name |

5-bromo-2-butoxy-N-methylbenzamide |

InChI |

InChI=1S/C12H16BrNO2/c1-3-4-7-16-11-6-5-9(13)8-10(11)12(15)14-2/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) |

InChI Key |

OUNAYNWNYNQGES-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C=C(C=C1)Br)C(=O)NC |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Br)C(=O)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Analogous Benzamide Derivatives

The following table compares 5-bromo-2-butoxy-N-methylbenzamide with structurally similar benzamide derivatives from the provided evidence:

Table 1. Structural and Molecular Comparison of 5-Bromo-2-Substituted Benzamide Derivatives

Key Observations:

- Substituent Bulk and Lipophilicity : The butoxy group in the target compound is bulkier and more lipophilic than fluoro, chloro, or methoxy substituents in analogs. This may enhance its membrane permeability but reduce aqueous solubility compared to smaller substituents .

- Molecular Weight : The target compound (286.1 g/mol) is significantly lighter than analogs, which range from 324.14 to 471.5 g/mol. Lower molecular weight may improve bioavailability per Lipinski’s Rule of Five .

Physicochemical Properties and Molecular Characteristics

- Lipophilicity (logP) : The butoxy group likely increases the logP of the target compound compared to fluoro or methoxy analogs, favoring passive diffusion across biological membranes but risking higher plasma protein binding .

- Halogen Effects : Bromine’s larger atomic radius compared to fluorine or chlorine may strengthen hydrophobic interactions or halogen bonding in target binding, though at the cost of increased molecular weight .

Potential Implications for Pharmacological Activity

While direct bioactivity data for these compounds are unavailable, structural trends suggest:

- Target Selectivity : The chromenyl and benzoxazolyl groups in analogs may confer affinity for enzymes with aromatic binding pockets (e.g., cytochrome P450 or kinases), whereas the target’s simpler structure might favor broader but less specific interactions.

- Metabolic Stability : The N-methyl group in the target compound could reduce oxidative metabolism compared to N-aryl analogs, which are prone to cytochrome P450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.